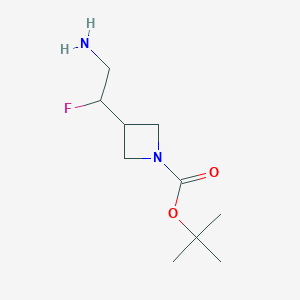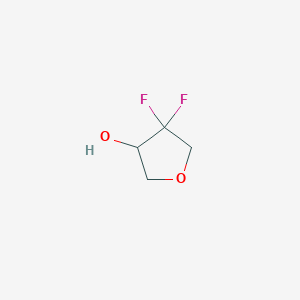
3-Chloro-1-(difluoromethyl)pyrazin-2(1H)-one
Descripción general
Descripción
3-Chloro-1-(difluoromethyl)pyrazin-2(1H)-one is an organic compound with a molecular formula of C4H4ClF2N2O. It is a colorless solid that is soluble in most organic solvents and has a melting point of 108°C. It is a member of the pyrazinone family and is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is also used as a catalyst in organic synthesis reactions.
Aplicaciones Científicas De Investigación
Organic Synthesis Building Blocks
3-Chloro-1-(difluoromethyl)pyrazin-2(1H)-one: serves as a versatile building block in organic synthesis. Its reactivity allows for the introduction of the difluoromethyl group into complex molecules, which is particularly valuable for the development of pharmaceuticals and agrochemicals. The compound’s stability under various conditions makes it an excellent candidate for multi-step synthetic routes .
Drug Discovery and Medicinal Chemistry
In the realm of drug discovery, this compound’s unique structure is exploited to create novel pharmacophores. Its incorporation into drug candidates can enhance binding affinity and selectivity towards biological targets. The chloro and difluoromethyl groups are particularly useful for modulating the physicochemical properties of new medicinal compounds .
Material Science
The compound finds applications in material science, particularly in the development of new polymers and coatings. Its ability to undergo various chemical reactions enables the creation of materials with specific desired properties, such as increased resistance to degradation or improved thermal stability .
Catalysis
3-Chloro-1-(difluoromethyl)pyrazin-2(1H)-one: can act as a ligand in catalytic systems, influencing the reactivity and selectivity of metal catalysts. This is particularly useful in asymmetric synthesis, where the compound can help in achieving high enantioselectivity in the production of chiral molecules .
Agrochemical Research
In agrochemical research, the compound’s derivatives are explored for their potential as novel pesticides or herbicides. The difluoromethyl group can impart unique biological activity against a range of agricultural pests and diseases .
Environmental Chemistry
This compound is also studied for its role in environmental chemistry, particularly in the degradation of pollutants. Its reactivity can be harnessed to break down harmful chemicals in the environment, contributing to cleaner air and water .
Analytical Chemistry
In analytical chemistry, derivatives of 3-Chloro-1-(difluoromethyl)pyrazin-2(1H)-one are used as standards and reagents. They can help in the quantification and identification of complex mixtures, playing a crucial role in quality control and research laboratories .
Biochemistry
Lastly, the compound’s derivatives are used in biochemistry for probing enzyme mechanisms and studying protein-ligand interactions. The introduction of the difluoromethyl group into biomolecules can provide insights into their function and structure .
Propiedades
IUPAC Name |
3-chloro-1-(difluoromethyl)pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF2N2O/c6-3-4(11)10(5(7)8)2-1-9-3/h1-2,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRFDVAMBVVXGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=N1)Cl)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[Cyclobutyl(ethyl)amino]ethan-1-ol](/img/structure/B1434781.png)




![Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B1434787.png)







